molecular formula C12H15N3O B2759734 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one CAS No. 2329216-59-1

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one

Katalognummer: B2759734
CAS-Nummer: 2329216-59-1
Molekulargewicht: 217.272
InChI-Schlüssel: HXLBEBYIJCTJGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one is a complex organic compound that features a bicyclic structure fused with a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Eigenschaften

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-12(9-14-8-2-7-13-14)15-10-3-1-4-11(15)6-5-10/h1-3,7-8,10-11H,4-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLBEBYIJCTJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the bicyclic structure: This could be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the pyrazole ring: This step might involve the reaction of a suitable precursor with hydrazine and an appropriate aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-{8-azabicyclo[32

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Wirkmechanismus

The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-imidazol-1-yl)ethanone
  • 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-triazol-1-yl)ethanone

Uniqueness

The uniqueness of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one lies in its specific bicyclic structure fused with a pyrazole ring, which might confer unique biological activities or chemical reactivity compared to its analogs.

Biologische Aktivität

The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one belongs to a class of azabicyclic compounds that have garnered attention for their diverse biological activities, particularly as potential therapeutic agents. This article provides a detailed overview of the biological activity associated with this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features a bicyclic structure that includes an azabicyclo[3.2.1]octane core, which is known for its ability to interact with various biological targets. The presence of the pyrazole moiety enhances its pharmacological profile, potentially contributing to its activity against specific enzymes and receptors.

Recent studies have identified 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in inflammatory processes. The inhibition of NAAA leads to increased levels of palmitoylethanolamide (PEA), a compound known for its anti-inflammatory and analgesic effects. The compound was found to exhibit an IC50 value in the low nanomolar range (0.042 μM), indicating strong inhibitory potential against NAAA .

Pharmacological Profile

The pharmacological properties of the compound have been evaluated through various in vitro and in vivo studies:

Parameter Value
IC50 against NAAA0.042 μM
Selectivity towards FAAH25% inhibition at 30 μM
Selectivity towards AC34% inhibition at 30 μM

These findings suggest that the compound not only inhibits NAAA but also shows selectivity towards other related enzymes, which may contribute to its therapeutic efficacy in managing inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of related azabicyclic compounds, providing insights into their therapeutic potential:

  • Anti-inflammatory Effects : In animal models, compounds structurally related to 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one demonstrated significant reductions in inflammation markers, supporting their use in treating conditions like rheumatoid arthritis and osteoarthritis .
  • Antidepressant Activity : Other derivatives of azabicyclo[3.2.1]octane have been investigated for their antidepressant properties, indicating a broader spectrum of biological activity that may extend beyond anti-inflammatory effects .
  • Mechanistic Studies : Further mechanistic studies revealed that the compound interacts with specific binding sites on the NAAA enzyme without forming covalent bonds, which is crucial for developing safer therapeutic options with fewer side effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.